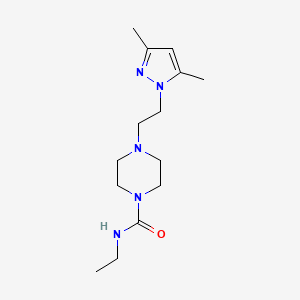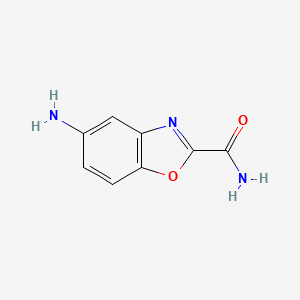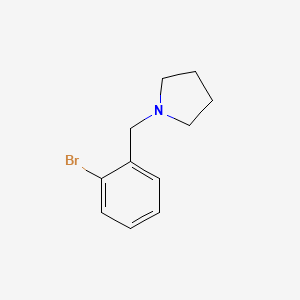
1-(2-Bromobenzyl)pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromobenzyl)pyrrolidine” is a chemical compound with the CAS Number: 91130-46-0 . It has a molecular weight of 240.14 . The compound is stored at a temperature of 2-8°C and has a purity of 97%. It is in liquid form .
Synthesis Analysis
Pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The IUPAC name of “1-(2-Bromobenzyl)pyrrolidine” is 1-(2-bromobenzyl)pyrrolidine . The Inchi Code is 1S/C11H14BrN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 . The InChI key is HDIGDQKZWCNWPI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“1-(2-Bromobenzyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 240.14 . The compound is stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
- Forscher haben bioaktive Moleküle identifiziert, die den Pyrrolidinring enthalten, wie Pyrrolizine, Pyrrolidin-2-on und Pyrrolidin-2,5-dione. Diese Verbindungen zeigen Zielselektivität und potenzielle therapeutische Anwendungen .
- Oktay et al. synthetisierten eine Reihe von 3-Chlor-1-aryl-Pyrrolidin-2,5-dionen, darunter Derivate von 1-(2-Bromobenzyl)pyrrolidin. Diese Verbindungen wurden auf ihre inhibitorische Aktivität gegenüber humanen Carboanhydrase (CA)-Isoenzymen (hCA I und hCA II) untersucht. CA ist an verschiedenen Krankheiten beteiligt und daher ein attraktives Ziel für Medikamente .
Medizinische Chemie und Wirkstoffforschung
Kohlenhydratase-Inhibition
Chemische Synthese und Funktionalisierung
Zusammenfassend lässt sich sagen, dass this compound eine entscheidende Rolle in der Wirkstoffforschung, der synthetischen Chemie und den Materialwissenschaften spielt. Sein vielseitiges Gerüst und seine einzigartigen Eigenschaften machen es zu einer spannenden Verbindung für die weitere Erforschung in verschiedenen wissenschaftlichen Bereichen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie einfach!
Safety and Hazards
The safety information for “1-(2-Bromobenzyl)pyrrolidine” includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do so. Continue rinsing) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
“1-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The bromobenzyl group attached to the pyrrolidine ring could potentially influence the compound’s reactivity and interactions with biological targets.
The bromine atom is a heavy halogen that could potentially undergo halogen bonding with protein targets, influencing the compound’s biological activity. The benzyl group is a common structural motif in many biologically active compounds and could contribute to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIGDQKZWCNWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
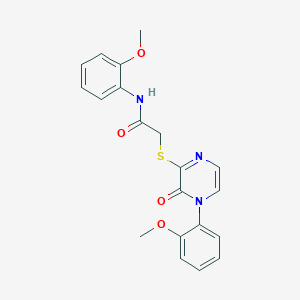
![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2509905.png)
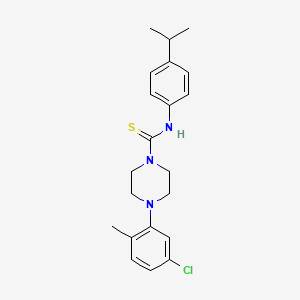
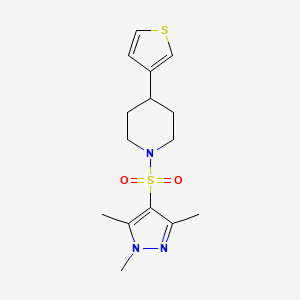
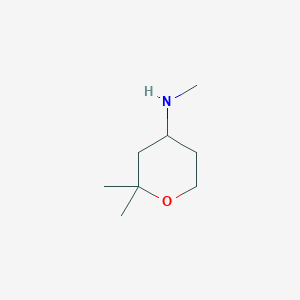
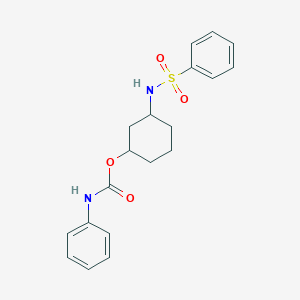
![4-[2-(2H-Tetrazol-5-yl)butyl]aniline](/img/structure/B2509914.png)
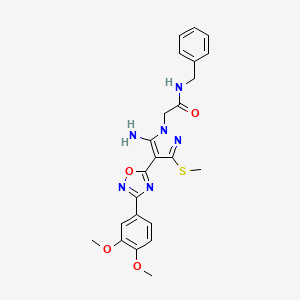

![N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2509917.png)

